![molecular formula C25H31N3O6S B6081211 3-(azepan-1-ylsulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide](/img/structure/B6081211.png)
3-(azepan-1-ylsulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide
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Overview
Description
3-(azepan-1-ylsulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a sulfonamide-based compound that has shown promising results in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 3-(azepan-1-ylsulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide can reduce inflammation in animal models. It has also been shown to inhibit cancer cell growth in vitro. Additionally, it has been found to have neuroprotective effects in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(azepan-1-ylsulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide in lab experiments is its potential as a multi-targeted agent. It has shown activity against inflammation, cancer, and Alzheimer's disease, making it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.
Future Directions
There are several future directions for research involving 3-(azepan-1-ylsulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide. One area of interest is its potential as a treatment for Alzheimer's disease. Further studies are needed to determine its efficacy in animal models and potential side effects. Additionally, it may be useful to investigate its activity against other diseases, such as Parkinson's disease and multiple sclerosis. Finally, optimization of its synthesis method may lead to more efficient and cost-effective production of the compound.
Synthesis Methods
The synthesis of 3-(azepan-1-ylsulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide involves several steps. The starting material is 4-methoxybenzoic acid, which is then converted to 4-methoxybenzoyl chloride. This intermediate compound is then reacted with 2-cyano-4,5-diethoxyaniline to form the corresponding amide. The final step involves the addition of azepane and a sulfonamide group to the amide to form the final product.
Scientific Research Applications
3-(azepan-1-ylsulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide has been used in various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit cancer cell growth. Additionally, it has been investigated for its potential as a treatment for Alzheimer's disease.
properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O6S/c1-4-33-22-14-19(17-26)20(16-23(22)34-5-2)27-25(29)18-10-11-21(32-3)24(15-18)35(30,31)28-12-8-6-7-9-13-28/h10-11,14-16H,4-9,12-13H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYBOTWPZGGBGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCCCCC3)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylsulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide |
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